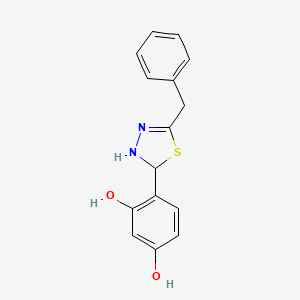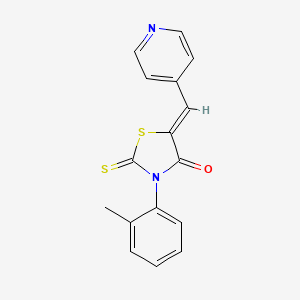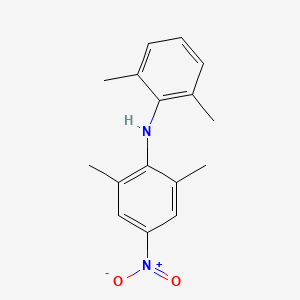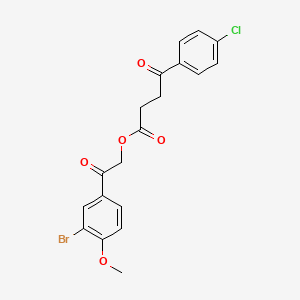
4-(5-Benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzene-1,3-diol is a heterocyclic compound that features a thiadiazole ring fused with a benzene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzene-1,3-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-(5-Benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzene-1,3-diol has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anticancer, and antioxidant activities. It is being studied for its ability to inhibit enzymes and pathways involved in various diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 4-(5-Benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating processes such as cell proliferation, apoptosis, and oxidative stress response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Dihydroxybenzenes: Compounds like catechol and hydroquinone, which have two hydroxyl groups on a benzene ring, are structurally similar and undergo similar chemical reactions.
Uniqueness
4-(5-Benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzene-1,3-diol is unique due to the presence of both the thiadiazole ring and the benzene-1,3-diol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-11-6-7-12(13(19)9-11)15-17-16-14(20-15)8-10-4-2-1-3-5-10/h1-7,9,15,17-19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWCCYWQBNSWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(S2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-[3-[(2-chloro-5-iodobenzoyl)amino]phenyl]benzamide](/img/structure/B4991805.png)
![1-ethyl-4-{3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4991808.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-morpholin-4-ylbenzamide](/img/structure/B4991812.png)

![1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B4991823.png)
![2-[(2-chlorophenyl)methyl]-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;hydrochloride](/img/structure/B4991834.png)
![5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4991836.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4991859.png)
![(E)-2-[(2-iodobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid](/img/structure/B4991868.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4991871.png)

